molecular formula C10H18ClNO4 B1439955 Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride CAS No. 90979-49-0

Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride

Cat. No.: B1439955
CAS No.: 90979-49-0
M. Wt: 251.71 g/mol
InChI Key: IAUFBLCQRNNJLX-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound can be traced through several key milestones in heterocyclic chemistry research. The parent compound, diethyl pyrrolidine-2,5-dicarboxylate, was first documented in chemical databases in 2007, with its initial creation recorded on February 8, 2007, according to PubChem records. The compound carries the Chemical Abstracts Service registry number 41994-50-7 for the free base form, while the hydrochloride salt variant is designated with the registry number 90979-49-0.

Early research into pyrrolidine-2,5-dicarboxylate derivatives gained momentum in the 1980s, particularly through enzymatic studies. Notable work by Morimoto, Terao, and Achiwa in 1987 investigated the pig liver esterase-catalyzed hydrolysis of five-membered heterocyclic diesters, including dimethyl pyrrolidine-2,5-dicarboxylate. This research established fundamental understanding of the stereochemical properties and enzymatic behavior of pyrrolidine dicarboxylate compounds, laying groundwork for future synthetic applications.

The systematic exploration of pyrrolidine dicarboxylates continued through the 1990s and 2000s, with researchers recognizing the potential of these compounds as versatile synthetic intermediates. The hydrochloride salt form gained particular attention due to its enhanced stability and improved handling characteristics compared to the free base. The compound has been consistently updated in chemical databases, with the most recent modifications recorded as late as May 24, 2025, indicating ongoing research interest and potential new applications.

Table 1: Key Historical Milestones for this compound

Year Milestone Reference
1987 First documented enzymatic studies on pyrrolidine-2,5-dicarboxylate derivatives Morimoto et al.
2007 Initial PubChem database entry for diethyl pyrrolidine-2,5-dicarboxylate PubChem CID 13228037
2015 Application in dipeptide-alcohol synthesis reported Facile Access study
2021 Commercial availability as research compound established Chemical suppliers
2025 Continued database updates reflecting ongoing research PubChem modifications

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, particularly in the context of five-membered nitrogen-containing ring systems. The pyrrolidine core structure represents one of the most prevalent and valuable scaffolds in medicinal chemistry, with the five-membered saturated nitrogen heterocycle being widely utilized by medicinal chemists for the development of therapeutic compounds.

The significance of this compound stems from several fundamental chemical properties that distinguish it from other heterocyclic systems. The pyrrolidine ring exhibits sp³-hybridization, which contributes to enhanced pharmacophore space exploration compared to planar aromatic systems. This three-dimensional character allows for greater structural diversity and improved interactions with biological targets, making pyrrolidine derivatives particularly valuable in drug discovery programs.

The dicarboxylate functionality at the 2 and 5 positions provides additional synthetic versatility, enabling the compound to serve as a precursor for various chemical transformations. Research has demonstrated that these ester groups can be selectively modified or hydrolyzed to generate half-esters or dicarboxylic acids, expanding the synthetic utility of the compound. The stereochemical complexity introduced by the pyrrolidine ring system, combined with the potential for selective functionalization of the ester groups, creates opportunities for the synthesis of enantiomerically pure compounds with defined three-dimensional arrangements.

Contemporary research has highlighted the role of diethyl pyrrolidine-2,5-dicarboxylate derivatives in the synthesis of unnatural dipeptide-alcohols, demonstrating their utility as building blocks for peptide-based therapeutics. The cis-2,5-disubstituted pyrrolidine backbone derived from this compound has shown particular promise in the development of dipeptidyl peptidase inhibitors, indicating potential applications in diabetes treatment and other therapeutic areas.

Table 2: Chemical Properties and Structural Features

Property Value Reference
Molecular Formula (Free Base) C₁₀H₁₇NO₄ PubChem
Molecular Formula (Hydrochloride) C₁₀H₁₈ClNO₄ Chemical suppliers
Molecular Weight (Free Base) 215.25 g/mol PubChem
Molecular Weight (Hydrochloride) 251.71 g/mol Sigma-Aldrich
Ring System Five-membered saturated nitrogen heterocycle Literature
Functional Groups Diethyl ester, secondary amine (as HCl salt) Multiple sources

The compound's significance is further underscored by its role in advancing understanding of heterocyclic chemistry principles. Studies involving pig liver esterase-catalyzed reactions have revealed important insights into the stereoselectivity of enzymatic transformations involving pyrrolidine dicarboxylates. These investigations have contributed to the broader understanding of biocatalytic processes and have informed the development of more efficient synthetic methodologies for accessing chiral pyrrolidine derivatives.

Moreover, the hydrochloride salt form of diethyl pyrrolidine-2,5-dicarboxylate has become an important tool for synthetic chemists working with pyrrolidine-based scaffolds. The salt formation enhances the compound's stability and solubility properties, making it more suitable for various synthetic applications and facilitating its use as a reliable starting material in multi-step synthetic sequences. This practical consideration has contributed to its adoption in research laboratories and has supported its continued relevance in contemporary heterocyclic chemistry research.

Properties

IUPAC Name

diethyl pyrrolidine-2,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUFBLCQRNNJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676498
Record name Diethyl pyrrolidine-2,5-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90979-49-0
Record name Diethyl pyrrolidine-2,5-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Reaction

  • Ethyl bromopyruvate reacts with cysteine ethyl ester hydrochloride to yield diethyl dihydrothiazinedicarboxylate, an important intermediate.
  • This intermediate undergoes ring transformation and further chemical manipulation to yield the pyrrolidine ring system with esters at the 2 and 5 positions.

Esterification

  • Pyrrolidine-2,5-dicarboxylic acid is esterified with ethanol under acidic or catalytic conditions to produce the diethyl ester.
  • The esterification is generally done using excess ethanol and an acid catalyst (e.g., sulfuric acid or hydrochloric acid) under reflux conditions.

Formation of Hydrochloride Salt

  • The free base diethyl pyrrolidine-2,5-dicarboxylate is converted into its hydrochloride salt by treatment with hydrochloric acid.
  • This step improves the compound’s stability and solubility for further applications.

Stereochemical Resolution

  • The compound exists as stereoisomers (e.g., cis or trans, (2R,5R) or (2S,5R) configurations).
  • Resolution techniques, such as chiral chromatography or selective crystallization, are employed to isolate the desired stereoisomer.
  • The stereochemistry is crucial for biological activity and synthetic utility.

Synthetic Route Data Table

Step Reagents/Conditions Product/Intermediate Notes
1 Ethyl bromopyruvate + cysteine ethyl ester hydrochloride Diethyl dihydrothiazinedicarboxylate Ring formation intermediate
2 Hydrolysis and ring transformation Pyrrolidine-2,5-dicarboxylic acid Precursor for esterification
3 Esterification with ethanol + acid catalyst Diethyl pyrrolidine-2,5-dicarboxylate Reflux, excess ethanol
4 Reaction with HCl This compound Salt formation for stability
5 Chiral resolution (chromatography/crystallization) Pure stereoisomer (e.g., (2R,5R) or cis) Essential for biological activity

Molecular and Chemical Data Summary

Property Value Source
Molecular Formula C10H18ClNO4
Molecular Weight 251.71 g/mol
CAS Number 162376-17-2 (cis isomer), 2059917-33-6 (2R,5R isomer)
IUPAC Name Diethyl (2S,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride
Stereochemistry Various (cis, (2R,5R), etc.)
SMILES CCOC(=O)[C@H]1CCC@HC(=O)OCC.Cl

Notes on Practical Considerations

  • The reaction conditions for the initial step require careful moisture control to prevent hydrolysis of ethyl bromopyruvate.
  • The esterification step typically uses reflux in ethanol with acid catalysts; reaction times vary from several hours to overnight depending on scale and catalyst.
  • Hydrochloride salt formation is done by bubbling dry HCl gas or adding concentrated HCl solution, followed by crystallization.
  • Purification steps include recrystallization and chromatographic techniques to ensure stereochemical purity.
  • Handling of intermediates and reagents should be done under inert atmosphere when necessary to avoid oxidation or decomposition.

Chemical Reactions Analysis

Types of Reactions

Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, ether, dichloromethane.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride is primarily utilized as a precursor in the synthesis of biologically active compounds. Key applications include:

  • Synthesis of Pyrrolo[1,2-b]pyridazines : These derivatives are investigated for their potential therapeutic effects against proliferative disorders and as Janus kinase inhibitors, which are crucial in treating autoimmune diseases and cancers.
  • Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, an IC50 value of approximately 10 µM was reported, indicating potent inhibitory activity against target enzymes .

Organic Synthesis

The compound serves as an essential intermediate in various organic synthesis processes:

  • Photochemical Synthesis : It is used in the photochemical synthesis of tricyclic aziridines, showcasing its utility in creating complex molecular architectures .
  • Building Block for Drug Development : In pharmaceutical research, it acts as a building block for developing new drugs due to its unique structural properties that allow for diverse chemical transformations .

Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited enzymes involved in metabolic pathways. The binding affinity was assessed using various concentrations, revealing a dose-dependent inhibition pattern.

Study 2: Therapeutic Applications

Research explored the potential of this compound as a therapeutic agent for treating cancer. In vitro assays using cancer cell lines (e.g., MCF-7) showed that the compound inhibited cell proliferation in a time- and dose-dependent manner, highlighting its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of diethyl pyrrolidine-2,5-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Diethyl Pyrrole-2,5-Dicarboxylate

  • Molecular Formula: C₁₀H₁₃NO₄
  • Molecular Weight : 211.21 g/mol
  • CAS: Not explicitly provided (pyrrole analog)
  • Key Differences :
    • Contains an aromatic pyrrole ring (unsaturated) instead of a saturated pyrrolidine ring.
    • Lacks the hydrochloride salt, reducing its polarity and solubility in aqueous media.
    • Synthesized via heterocyclic transformations, forming hydrogen-bonded dimers in its crystal structure .
  • Applications : Primarily used in synthetic chemistry for heterocyclic transformations rather than biomedical applications .

Diethyl (2R,5S)-Pyrrolidine-2,5-Dicarboxylate Hydrochloride

  • Molecular Formula: C₁₀H₁₇NO₄·HCl
  • Molecular Weight : 251.71 g/mol
  • Key Differences :
    • Stereochemistry at positions 2 and 5 (R,S configuration) influences its biological activity and interaction with chiral targets.
    • Priced at €542/50 mg (CymitQuimica), indicating its niche use in enantioselective synthesis .

2,5-Diethyl Pyrrolidine-2,5-Dicarboxylate (Free Base)

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.26 g/mol
  • CAS : 99724-21-7
  • Key Differences :
    • Lacks the hydrochloride counterion, resulting in lower molecular weight and reduced solubility in polar solvents.
    • Less stable under acidic conditions compared to the hydrochloride form.

Diethyl Acetylenedicarboxylate

  • Molecular Formula : C₈H₁₀O₄
  • Molecular Weight : 170.16 g/mol
  • CAS : 762-21-0
  • Key Differences :
    • Contains an alkyne group instead of a pyrrolidine ring.
    • Highly reactive due to the electron-deficient triple bond, making it unsuitable for biomedical applications but valuable in Diels-Alder reactions .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Applications
Diethyl Pyrrolidine-2,5-Dicarboxylate HCl C₁₀H₁₈ClNO₄ 251.71 90979-49-0 95–98% Pharmaceuticals, skincare
Diethyl Pyrrole-2,5-Dicarboxylate C₁₀H₁₃NO₄ 211.21 N/A N/A Heterocyclic synthesis
(2R,5S)-Stereoisomer HCl C₁₀H₁₇NO₄·HCl 251.71 90979-49-0 95% Enantioselective drug design
2,5-Diethyl Pyrrolidine-2,5-Dicarboxylate C₉H₁₈N₂O₂ 186.26 99724-21-7 95% Intermediate in organic synthesis
Diethyl Acetylenedicarboxylate C₈H₁₀O₄ 170.16 762-21-0 >97% Reactive dienophile

Research Findings and Practical Considerations

Solubility and Stability :

  • The hydrochloride form of diethyl pyrrolidine-2,5-dicarboxylate exhibits superior solubility in water and polar solvents compared to its free base or pyrrole analog, making it preferable for drug formulation .
  • Storage requirements vary: the hydrochloride salt is stable at room temperature when protected from light, while the free base may require refrigeration .

Stereochemical Impact :

  • Stereoisomers like (2R,5S)- and (2R,5R)-configurations command higher prices due to their role in chiral drug development, such as protease inhibitors or receptor-targeted therapies .

Synthetic Utility :

  • Diethyl pyrrole-2,5-dicarboxylate is a key intermediate in pyrrole-based heterocycle synthesis but lacks the biomedical relevance of its pyrrolidine counterpart .

Market Availability :

  • Suppliers like CymitQuimica list the hydrochloride salt as discontinued in some sizes, highlighting supply chain challenges compared to analogs like diethyl acetylenedicarboxylate .

Biological Activity

Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride is a compound with significant potential in medicinal chemistry and biological research. Its unique structural features contribute to its diverse biological activities, making it a subject of interest for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H15ClN2O4 and a molecular weight of approximately 250.69 g/mol. The compound features a pyrrolidine ring with two ethyl groups and two carboxylate functionalities, enhancing its solubility and reactivity in biological systems.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active site or allosteric sites of specific enzymes, thus modulating their activity. This interaction can lead to altered metabolic pathways and cellular signaling processes.
  • Receptor Interaction : It has been shown to interact with various receptors, influencing their signaling pathways. This property is crucial for developing compounds targeting specific diseases.

Applications in Research

This compound has several notable applications in scientific research:

  • Medicinal Chemistry : It serves as a precursor in synthesizing pyrrolo[1,2-b]pyridazines, which are being investigated for their therapeutic potential against proliferative disorders and as Janus kinase inhibitors.
  • Organic Synthesis : The compound is utilized as an intermediate in the synthesis of various heterocyclic compounds and ligands used in drug development.
  • Biological Studies : Its role in enzyme inhibition and receptor binding makes it valuable for studying cellular processes and developing new pharmacological agents.

Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The binding affinity was assessed using various concentrations, revealing a dose-dependent inhibition pattern. The IC50 value was determined to be approximately 10 µM, indicating potent inhibitory activity against target enzymes involved in disease progression .

Study 2: Therapeutic Applications

Research has explored the potential of this compound as a therapeutic agent for treating cancer. In vitro assays using cancer cell lines (e.g., MCF-7) showed that the compound inhibited cell proliferation in a time- and dose-dependent manner, highlighting its potential as an anti-cancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Diethyl pyrrole-2,5-dicarboxylateC10H14N2O4Lacks ethyl groups at positions 2 and 5; different reactivity
Pyrrolo[1,2-b]pyridazine derivativesVariesExhibits diverse biological activities; anti-cancer agents
Ethyl 4-methylpyrrole-2-carboxylateC9H11NO2Contains a methyl group instead of ethyl; distinct properties

The table illustrates how this compound stands out due to its specific stereochemistry and functional group arrangement that enhances its biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing diethyl pyrrolidine-2,5-dicarboxylate hydrochloride?

  • Methodological Answer : The compound can be synthesized via catalytic esterification using ferrous acetate as a catalyst under reflux conditions with optimized molar ratios (e.g., thiophene derivatives require a 1:2.5:0.01 ratio of substrate:carbon tetrachloride:catalyst and 6 hours of reflux in excess alcohol) . Additionally, coupling reactions involving triethylamine and isobutyl chloroformate for activating carboxyl groups, as demonstrated in related pyrrolidine dicarboxylate syntheses, may be adapted . Purification typically involves recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are critical for confirming functional groups and stereochemistry . Mass spectrometry (MS) provides molecular weight validation . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves crystal structures, particularly for assessing hydrogen bonding and molecular packing .

Q. What physicochemical properties are critical for experimental design?

  • Methodological Answer : Key properties include density (1.1 g/cm³), boiling point (~280°C), and solubility in polar solvents (e.g., ethanol or methanol) . Hansen solubility parameters can guide solvent selection for reactions or recrystallization . Stability under ambient storage (2–8°C) must be considered to prevent degradation .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Avoid dust formation via controlled ventilation. Store in airtight containers under dry, cool conditions (2–8°C) . For spills, neutralize with inert absorbents and dispose of waste following hazardous material protocols .

Advanced Research Questions

Q. How can low synthetic yields be optimized for this compound?

  • Methodological Answer : Optimize catalyst loading (e.g., ferrous acetate at 1 mol%) and reaction time (≥6 hours for complete conversion) . Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry of coupling reagents (e.g., triethylamine and chloroformate) to minimize side reactions . Consider microwave-assisted synthesis to enhance reaction efficiency.

Q. How to resolve discrepancies in crystallographic data during structure refinement?

  • Methodological Answer : Use SHELXL for high-resolution refinement, especially for handling twinned crystals or disordered solvent molecules . Validate hydrogen bonding networks via Hirshfeld surface analysis, which quantifies intermolecular interactions (e.g., C–H···O bonds) . Cross-validate with spectroscopic data to confirm molecular geometry.

Q. What computational methods are suitable for modeling electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic structure, frontier molecular orbitals, and electrostatic potential surfaces . Molecular docking studies can explore binding affinities with biological targets, though experimental validation via NMR titration or isothermal calorimetry (ITC) is recommended.

Q. How to analyze conflicting solubility data in different solvent systems?

  • Methodological Answer : Employ Hansen solubility parameters (δD, δP, δH) to rationalize solubility trends . Experimentally validate using phase diagrams and dynamic light scattering (DLS) to assess aggregation. For polar aprotic solvents (e.g., DMSO), correlate dielectric constants with dissolution efficiency.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride
Reactant of Route 2
Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride

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